4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is an organic compound classified under the category of benzothiazoles, characterized by a benzene ring fused to a thiazole ring. This compound has gained attention in various scientific fields due to its potential biological activity and applications in medicinal chemistry. Its structure features an ethyl group and a pyridin-3-ylmethyl substituent, which contribute to its unique chemical properties and reactivity.
This compound can be synthesized through several methods, typically involving the reaction of 4-ethyl-1,3-benzothiazol-2-amine with pyridine derivatives. Benzothiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their ability to interact with biological targets .
The synthesis of 4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine generally involves the following steps:
In industrial settings, the synthesis may be optimized for higher yields using continuous flow reactors and automated systems to control reaction parameters efficiently.
The molecular formula for 4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is CHNS. The compound features:
4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical transformations:
For oxidation reactions, hydrogen peroxide in acetic acid may be utilized; for reduction, sodium borohydride in methanol is common; and substitution reactions often require halogenated solvents like dichloromethane with a base such as sodium hydroxide.
The mechanism of action for 4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific biological targets. It may inhibit enzymes or receptors that are crucial for cellular processes. For instance, it could disrupt cancer cell proliferation by interfering with cell division mechanisms or inducing apoptosis through activation of specific signaling pathways .
The physical properties of 4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine include:
Chemical properties include:
The melting point and spectral data (e.g., infrared spectroscopy) are essential for characterizing this compound but were not specified in the available literature.
4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has several scientific applications:
The colchicine binding site (CBS) is a crucial therapeutic target within tubulin, situated at the α/β-tubulin heterodimer interface. This hydrophobic pocket comprises three interconnected sub-pockets (B–A–C), characterized by flexible loops (notably βT7) whose conformation is ligand-dependent [2]. The benzothiazole-pyridine hybrid scaffold of 4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is engineered to exploit this structural landscape. The benzothiazole nucleus occupies sub-pocket B through hydrophobic interactions with residues Val238β, Leu248β, and Leu255β, while its planar configuration stabilizes the T7 loop in an outward conformation—a prerequisite for high-affinity binding [2] [7]. The pyridinylmethyl linker extends toward sub-pocket C, leveraging polar residues (Asn258β, Thr353β) through hydrogen bonding and π-stacking interactions.
Table 1: Key Pharmacophoric Features of 4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Pharmacophore Element | Structural Component | Interaction with CBS Residues |
---|---|---|
Hydrophobic Center (H1) | 4-Ethylbenzothiazole | Val238β, Leu248β, Leu255β |
Hydrogen Bond Acceptor (A1) | Pyridine N | Asn258β backbone NH |
Planar Group (R1) | Benzothiazole ring | Stabilizes βT7 loop conformation |
Hydrogen Bond Donor (D1) | Secondary amine (-NH-) | Thr353β side chain |
X-ray crystallographic studies of analogous benzothiazoles (e.g., MI-181) confirm that such hybrids induce a "flipped-out" βT7 loop conformation, displacing residue βN249 that otherwise occludes the CBS in unliganded tubulin [2] [10]. This displacement is critical for inhibiting tubulin polymerization, as the βT7 loop regulates the transition between curved (inactive) and straight (polymerization-competent) tubulin conformations.
The 4-ethyl substituent on the benzothiazole ring is strategically positioned to enhance hydrophobic burial within sub-pocket B. Biochemical analyses of benzothiazole analogues reveal that ethyl groups increase binding affinity by ~3-fold compared to unsubstituted derivatives, attributed to van der Waals contacts with the hydrophobic wall formed by Leu252β and Ile378β [4] [7]. This ethyl group also reduces rotational freedom, pre-organizing the ligand for optimal pocket occupancy.
The pyridin-3-ylmethyl moiety serves dual functions:
Table 2: Impact of Substituents on Antiproliferative Potency
Structural Modification | Tubulin Poly. IC₅₀ (nM) | HeLa Cell IC₅₀ (nM) | Aqueous Solubility (µg/mL) |
---|---|---|---|
Benzothiazole (unsubstituted) | 220 ± 15 | 850 ± 90 | <5 |
4-Ethylbenzothiazole | 42 ± 3.8 | 110 ± 12 | 8 |
+ Pyridin-3-ylmethylamine linker | 9.5 ± 1.2 | 17 ± 2.1 | >50 |
Combretastatin A-4 (CA-4): This natural product binds exclusively to sub-pockets A and B via its trimethoxyphenyl and phenolic rings. Unlike 4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, CA-4 cannot access sub-pocket C due to its rigid cis-stilbene linker. Consequently, CA-4 exhibits 10-fold lower solubility and susceptibility to metabolic glucuronidation at phenolic OH groups, limiting its clinical utility [7] [10]. The benzothiazole hybrid’s methylamine linker enables deeper penetration into sub-pocket C, yielding a broader interaction profile.
MI-181: As a benzothiazole-based CBS inhibitor, MI-181 (6-methoxy-N-(3,4,5-trimethoxyphenyl)benzo[d]thiazol-2-amine) shares the benzothiazole scaffold but lacks the pyridine moiety. It demonstrates potent HeLa cell inhibition (IC₅₀ = 17 nM) but moderate solubility (5.6 µg/mL) [7]. The introduction of the pyridinylmethyl group in 4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine enhances both solubility and binding entropy by replacing three methoxy groups with a single pyridine-nitrogen interaction, reducing desolvation penalties.
ABT-751: This sulfonamide-based CBS ligand binds all three sub-pockets but suffers from P-glycoprotein-mediated efflux. Benzothiazole-pyridine hybrids circumvent this limitation due to reduced substrate recognition by efflux pumps, as confirmed in multidrug-resistant (MDR) cell lines [2] [10]. Docking studies confirm that 4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine occupies 92% of the CBS volume—surpassing CA-4 (74%) and matching ABT-751 (91%)—via its hybridized aromatic systems and flexible methylene linker.
Table 3: Comparative Profile of CBS Inhibitors
Ligand | Binding Sub-Pockets | Tubulin IC₅₀ (nM) | Aqueous Solubility | MDR Evasion |
---|---|---|---|---|
Combretastatin A-4 (CA-4) | A, B | 28 ± 2.4 | ~1 µg/mL | Moderate |
MI-181 | A, B | 12 ± 1.1 | 5.6 µg/mL | High |
ABT-751 | A, B, C | 10 ± 0.9 | 22 µg/mL | Low |
4-Ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | A, B, C | 9.5 ± 1.2 | >50 µg/mL | High |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9